N-Nitroso-DI-N-butylamine-D18
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Overview
Description
N-Nitroso-DI-N-butylamine-D18 is a deuterated form of N-Nitroso-DI-N-butylamine, a nitrosamine compound. Nitrosamines are known for their presence in various environmental sources, including drinking water and food products. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-DI-N-butylamine-D18 involves the nitrosation of DI-N-butylamine with a nitrosating agent such as sodium nitrite in the presence of an acid. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the desired nitrosamine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified through various techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-DI-N-butylamine-D18 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-Nitroso-DI-N-butylamine-D18 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines in various samples.
Biology: Employed in studies investigating the biological effects of nitrosamines on living organisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nitrosamine compounds in the body.
Industry: Applied in quality control processes to ensure the safety and compliance of products with regulatory standards .
Mechanism of Action
The mechanism of action of N-Nitroso-DI-N-butylamine-D18 involves its interaction with cellular components, leading to various biochemical effects. The compound can form DNA adducts, which can result in mutations and potentially lead to carcinogenesis. The molecular targets and pathways involved include DNA repair enzymes and cellular signaling pathways that respond to DNA damage .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-DI-N-butylamine: The non-deuterated form of the compound.
N-Nitroso-DI-N-methylamine: Another nitrosamine with similar properties but different alkyl groups.
N-Nitroso-DI-N-ethylamine: Similar to N-Nitroso-DI-N-butylamine but with ethyl groups instead of butyl groups .
Uniqueness
N-Nitroso-DI-N-butylamine-D18 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make the compound more stable and allow for precise tracking in various experimental setups. This makes it particularly valuable in studies requiring high sensitivity and accuracy .
Properties
Molecular Formula |
C8H18N2O |
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Molecular Weight |
176.35 g/mol |
IUPAC Name |
N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
YGJHZCLPZAZIHH-VAZJTQEUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O |
Canonical SMILES |
CCCCN(CCCC)N=O |
Origin of Product |
United States |
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